molecular formula C12H11NO2 B1608830 2-(But-3-en-2-yl)isoindoline-1,3-dione CAS No. 7065-05-6

2-(But-3-en-2-yl)isoindoline-1,3-dione

Cat. No.: B1608830
CAS No.: 7065-05-6
M. Wt: 201.22 g/mol
InChI Key: HFXXCZWZDXSDIS-UHFFFAOYSA-N
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Description

2-(But-3-en-2-yl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(But-3-en-2-yl)isoindoline-1,3-dione involves the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux conditions. The reaction is typically catalyzed by silica-supported niobium complex (SiO2-tpy-Nb), yielding the desired product with moderate to excellent yields (41–93%) . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen in toluene, under pressurized oxygen conditions, followed by heating at 100°C for 10 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-2-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more complex isoindoline derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-diones .

Mechanism of Action

The mechanism of action of 2-(But-3-en-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are dose- and time-dependent, indicating that its activity is closely related to its concentration and exposure duration .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(But-3-en-2-yl)isoindoline-1,3-dione include:

Uniqueness

This compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to modulate dopamine receptors and its potential antipsychotic and antiseizure properties distinguish it from other similar compounds .

Properties

IUPAC Name

2-but-3-en-2-ylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h3-8H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXXCZWZDXSDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383980
Record name 2-(but-3-en-2-yl)isoindoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7065-05-6
Record name 2-(but-3-en-2-yl)isoindoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of potassium phthalimide (7.08 g, 38.2 mmol) in DMF (60 mL) was added potassium carbonate (1.06 g, 7.6 mmol) and 3-chloro-1-butene (5.0 mL, 49.7 mmol). The mixture was heated under reflux in a bath at 135° C. for 4 h. The cooled reaction mixture was concentrated in vacuo and water (65 mL) was added over 5 minutes with rapid stirring at 40° C. The resulting suspension was cooled in an ice bath and then the solid was collected by filtration, washed with water (2×7 mL), then ethanol/water (45:55, 14 mL) and dried in vacuo at 50° C. for 16 h to give the title compound as a buff solid (5.0 g, 65%). 1H NMR ((CD3)2SO, 300 MHz): 7.87-7.83 (4H, m), 6.12 (1H, ddd, J=17.3, 10.5, 5.7 Hz), 5.17 (1H, dt, J=17.3, 1.4 Hz), 5.13 (1H, dt, J=10.4, 1.4 Hz), 4.88-4.78 (1H, m), 1.51 (3H, d, J=7.1 Hz)
Quantity
7.08 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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